In-Depth Technical Guide: DL-01 Formic Acid, a Novel Drug-Linker Conjugate for Antibody-Drug Conjugates
In-Depth Technical Guide: DL-01 Formic Acid, a Novel Drug-Linker Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-01 formic acid is a novel drug-linker conjugate designed for the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data associated with DL-01 formic acid. Detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing this conjugate are presented to facilitate its application in targeted cancer therapy research. The unique composition of the linker and the potent cytotoxic payload offer a promising platform for creating highly effective and stable ADCs.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly evolving class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The design of the linker and the choice of the payload are critical determinants of an ADC's therapeutic index, influencing its stability in circulation, drug-release mechanism, and overall efficacy. DL-01 formic acid has been developed as a readily accessible and versatile drug-linker conjugate to address the ongoing need for innovative ADC technologies. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the chemical and biological characteristics of DL-01 formic acid and its application in the construction and evaluation of ADCs.
Chemical Structure and Properties of DL-01 Formic Acid
DL-01 formic acid is a complex organic molecule comprising a potent cytotoxic payload connected to a sophisticated linker system, terminating in a reactive moiety for conjugation to an antibody.
Chemical Structure
The chemical structure of DL-01 formic acid is represented by the following SMILES notation[1]:
CS(C1=NC=C(C=N1)C#CCCCC(N--INVALID-LINK--C)C(N--INVALID-LINK--CCC)C(NCC(NCOCCCC2=C3C(C(N4C3)=CC(--INVALID-LINK--(C(OC5)=O)CC)=C5C4=O)=NC6=CC(OCO7)=C7C=C62)=O)=O)=O)=O)(=O)=O.OC=O
Elucidation of the Structure:
A detailed analysis of the SMILES string reveals the constituent components of DL-01 formic acid:
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Payload: The cytotoxic payload is a derivative of a potent anti-cancer agent. Its complex heterocyclic structure is designed to induce cell death upon internalization into target cancer cells. The core of the payload is a camptothecin (B557342) derivative, a well-known topoisomerase I inhibitor.
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Linker: The linker is a multi-component system designed for stability in circulation and efficient release of the payload within the target cell. It consists of a self-immolative spacer and a cleavable dipeptide sequence, which is susceptible to enzymatic cleavage by lysosomal proteases. The linker also incorporates a polyethylene (B3416737) glycol (PEG) moiety to enhance solubility and pharmacokinetic properties.
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Conjugation Moiety: The linker terminates in a maleimide (B117702) group, which is not explicitly shown in this formic acid salt form but is implied by its function as a drug-linker conjugate for reaction with thiol groups (e.g., reduced cysteines) on a monoclonal antibody. The formic acid salt form likely serves to improve stability and handling of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of DL-01 formic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₆H₇₃N₉O₁₅S | [2][3] |
| Molecular Weight | 1144.30 g/mol | [1][2][3] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1][2] |
| Storage | -80°C, protect from light, stored under nitrogen | [1][2] |
Mechanism of Action and Signaling Pathways
The mechanism of action of an ADC constructed with DL-01 formic acid follows the classical pathway for targeted drug delivery.
ADC Binding and Internalization
The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.
Payload Release and Activation
Within the lysosome, the cleavable linker of DL-01 is designed to be proteolytically cleaved by lysosomal enzymes, such as cathepsin B. This cleavage initiates a self-immolation cascade of the spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
Target Inhibition and Apoptosis Induction
The released camptothecin-derivative payload targets and inhibits topoisomerase I, a nuclear enzyme essential for DNA replication and repair. Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis).
Signaling Pathway Diagram:
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and evaluation of ADCs utilizing DL-01 formic acid. These protocols are based on established methods for ADC development and can be adapted to specific antibody and target systems.
ADC Synthesis: Conjugation of DL-01 to a Monoclonal Antibody
This protocol describes the conjugation of the DL-01 linker-payload to a monoclonal antibody via reduction of interchain disulfide bonds and subsequent maleimide-thiol coupling.
Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
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DL-01 formic acid
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Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
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Dimethyl sulfoxide (B87167) (DMSO)
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Purification buffer (e.g., PBS, pH 7.4)
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Size-exclusion chromatography (SEC) column
Procedure:
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Antibody Reduction:
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Prepare a stock solution of TCEP in water.
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Add a molar excess of TCEP to the antibody solution to partially or fully reduce the interchain disulfide bonds. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
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Incubate the reaction at 37°C for 1-2 hours.
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Drug-Linker Conjugation:
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Dissolve DL-01 formic acid in DMSO to prepare a stock solution.
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Add the DL-01 formic acid solution to the reduced antibody solution. A typical molar excess of the drug-linker is used to drive the reaction to completion.
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Incubate the reaction at room temperature for 1 hour, protected from light.
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Purification:
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Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using a pre-equilibrated column with the purification buffer.
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Collect the fractions containing the purified ADC.
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Characterization:
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Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).
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Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
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Experimental Workflow Diagram:
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the in vitro potency of a DL-01-based ADC on target antigen-expressing cancer cells.
Materials:
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Target antigen-positive and -negative cancer cell lines
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Complete cell culture medium
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DL-01-based ADC and unconjugated antibody (as control)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well microplates
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Microplate reader
Procedure:
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Cell Seeding:
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Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density.
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Incubate the plates overnight to allow for cell attachment.
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ADC Treatment:
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Prepare serial dilutions of the DL-01-based ADC and the unconjugated antibody in complete cell culture medium.
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Remove the old medium from the cells and add the ADC or antibody solutions.
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Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours).
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MTT Assay:
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Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
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Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to untreated control cells.
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Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a suitable curve-fitting software.
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In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a DL-01-based ADC in a mouse xenograft model.
Materials:
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Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
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Target antigen-expressing cancer cells
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DL-01-based ADC, unconjugated antibody, and vehicle control
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Calipers for tumor measurement
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Animal balance
Procedure:
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Tumor Implantation:
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Subcutaneously implant the cancer cells into the flank of the mice.
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Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
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Animal Grouping and Dosing:
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Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different dose levels of the DL-01-based ADC).
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Administer the treatments intravenously (or via another appropriate route) at a predetermined schedule.
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Efficacy Monitoring:
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Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
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Monitor the animals for any signs of toxicity.
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Endpoint and Data Analysis:
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The study may be terminated when the tumors in the control group reach a predetermined size or after a specific duration.
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Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
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Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
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Quantitative Data Summary
While specific quantitative data for ADCs utilizing DL-01 formic acid is proprietary and found within patent literature, the following table provides a template for summarizing key performance indicators that should be evaluated for any new ADC.
| Parameter | Description | Expected Outcome/Metric |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to one antibody. | Typically 2-4 for cysteine-linked ADCs. |
| In Vitro Potency (IC₅₀) | The concentration of ADC that inhibits 50% of cancer cell growth in vitro. | Low nanomolar or picomolar range on antigen-positive cells. |
| In Vivo Efficacy (%TGI) | The percentage of tumor growth inhibition in a xenograft model compared to a control group. | Significant dose-dependent tumor growth inhibition. |
| Maximum Tolerated Dose (MTD) | The highest dose of the ADC that does not cause unacceptable toxicity in vivo. | A well-tolerated dose with a favorable therapeutic window. |
| Plasma Stability | The stability of the ADC in plasma over time, measuring payload deconjugation. | Minimal premature payload release in circulation. |
Conclusion
DL-01 formic acid represents a valuable tool for the research and development of novel antibody-drug conjugates. Its well-defined chemical structure, incorporating a potent camptothecin-based payload and a stable, cleavable linker system, provides a strong foundation for creating ADCs with a potentially wide therapeutic window. The detailed protocols provided in this guide are intended to enable researchers to effectively synthesize, characterize, and evaluate ADCs based on this innovative drug-linker conjugate, thereby accelerating the discovery of new targeted therapies for cancer. Further details and specific experimental results can be found in the referenced patent literature[1][2].
References
- 1. CCCC(=O)CCCC(C)=O eg 3 . C#CC(O)CC(O)CC(O)C=C 4/1) NCCCC(N)(N)CCC[W] 130.. [askfilo.com]
- 2. CC(C)O CCC(C)=O \mathrm { H } _ { 3 } \mathrm { C } - \mathrm { O } - \ma.. [askfilo.com]
- 3. WO2025064733A1 - Improved linker-payloads for antibody conjugation, pharmaceutical compositions and applications thereof - Google Patents [patents.google.com]
